molecular formula C7H13ClO2 B3124099 Propan-2-yl 4-chlorobutanoate CAS No. 3153-34-2

Propan-2-yl 4-chlorobutanoate

Cat. No. B3124099
CAS RN: 3153-34-2
M. Wt: 164.63 g/mol
InChI Key: JNUHPPXYHXKRFA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-chlorobutanoate is a chemical compound with the molecular formula C7H13ClO2 . It is used in scientific research and has diverse applications, from pharmaceuticals to organic synthesis.


Molecular Structure Analysis

The molecular structure of Propan-2-yl 4-chlorobutanoate contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ester .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Propan-2-yl 4-chlorobutanoate, focusing on six unique fields:

Polymer Chemistry

This compound is also significant in the field of polymer chemistry. It is used in the synthesis of various polymers and copolymers, which are then applied in creating materials with specific properties such as enhanced durability, flexibility, and thermal stability. These polymers find applications in industries ranging from automotive to consumer electronics .

Material Science

Propan-2-yl 4-chlorobutanoate is employed in the synthesis of advanced materials with specific optical, electrical, and mechanical properties. These materials are used in various high-tech applications, including sensors, actuators, and energy storage devices. The compound’s role in material science research is pivotal for the innovation of next-generation technologies .

Mechanism of Action

The mechanism of action for Propan-2-yl 4-chlorobutanoate is not specified in the searched resources. Its mechanism of action would depend on its application in a particular context .

properties

IUPAC Name

propan-2-yl 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHPPXYHXKRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305169
Record name 1-Methylethyl 4-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3153-34-2
Record name 1-Methylethyl 4-chlorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3153-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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